Rivastigmine Tartrate is a synthetic carbamate derivative classified as a cholinesterase inhibitor. [] It plays a significant role in scientific research, particularly in the study of neurological disorders. This analysis focuses on its scientific research applications, excluding drug use, dosage, and side effect information.
Developing novel formulations for enhanced drug delivery to the brain: Research efforts focus on exploring innovative formulations, such as nanoparticles and liposomes, to improve the targeted delivery of Rivastigmine Tartrate to the brain, potentially maximizing its therapeutic efficacy while minimizing side effects. [, , ]
Investigating combination therapies for improved treatment outcomes: Researchers are exploring the potential of combining Rivastigmine Tartrate with other therapeutic agents to achieve synergistic effects in treating neurological disorders. [, ]
Elucidating the long-term effects of Rivastigmine Tartrate in different patient populations: More extended studies are needed to better understand the long-term effects of Rivastigmine Tartrate on cognitive function, behavior, and overall disease progression in various neurological disorders. []
Personalizing Rivastigmine Tartrate therapy based on individual patient characteristics: Research aims to identify biomarkers that could predict treatment response and personalize Rivastigmine Tartrate therapy to individual patients, optimizing its effectiveness and minimizing adverse effects. [, ]
Developing novel cholinesterase inhibitors with improved pharmacological properties: Ongoing research focuses on designing and synthesizing new cholinesterase inhibitors with enhanced selectivity, potency, and pharmacokinetic profiles, potentially leading to safer and more effective treatments for neurological disorders. []
Rivastigmine tartrate is synthesized from natural and synthetic precursors, specifically derived from m-hydroxyacetophenone. It falls under the category of central nervous system agents, specifically targeting neurodegenerative conditions. Its classification as a carbamate distinguishes it from other classes of cholinesterase inhibitors, such as organophosphates.
The synthesis of rivastigmine tartrate involves several key steps:
This multi-step synthesis emphasizes improved yields and purity compared to earlier methods, making it more suitable for industrial production.
Rivastigmine tartrate has a complex molecular structure characterized by the following features:
The molecular structure can be represented as follows:
Rivastigmine tartrate participates in several chemical reactions, primarily involving hydrolysis and esterification:
These reactions highlight the versatility of rivastigmine in synthetic chemistry.
Rivastigmine exerts its pharmacological effects by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes:
The effectiveness of rivastigmine in enhancing cognitive function in Alzheimer's patients is closely linked to this mechanism.
Rivastigmine tartrate exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and storage considerations.
Rivastigmine tartrate is primarily used in clinical settings for:
Research continues into optimizing formulations and exploring additional therapeutic uses for rivastigmine beyond its current applications.
The production of enantiomerically pure (S)-rivastigmine critically depends on stereoselective enzymatic methods. Transaminases have emerged as powerful biocatalysts for constructing the chiral amine intermediate (S)-3-(1-aminoethyl)phenol. This approach utilizes pyridoxal-5'-phosphate (PLP)-dependent enzymes to transfer an amino group from a donor molecule to the ketone precursor 3-acetylphenyl ethyl(methyl)carbamate. The reaction proceeds via a ping-pong bi-bi mechanism, where the carbonyl substrate forms a Schiff base with the coenzyme, followed by stereoselective proton transfer to generate the (S)-configured amine [6].
Key advancements include engineered transaminases with enhanced activity toward the bulky carbamate-functionalized substrate, achieving enantiomeric excesses >99%. Process intensification involves in situ shifting of equilibrium using isopropylamine as an amino donor, coupled with cascade reactions to remove inhibitory byproducts. This strategy achieves complete conversion at substrate concentrations exceeding 100 g/L, significantly improving volumetric productivity compared to early-generation biocatalysts [6] [7]. The enzymatic route eliminates traditional resolution steps, reducing solvent consumption by 70% and providing an atom-economical pathway to the chiral phenethylamine motif essential for rivastigmine’s pharmacological activity.
Ketoreductases (KREDs) offer an alternative biocatalytic strategy through asymmetric reduction of prochiral ketones. The key intermediate 3-oxo-1-(3'-hydroxyphenyl)ethane undergoes NAD(P)H-dependent reduction via KREDs to yield (S)-3-hydroxy-1-(3'-hydroxyphenyl)ethane with high stereoselectivity. Lactobacillus reuteri DSM 20016 whole cells demonstrate exceptional efficiency in phosphate-buffered saline (PBS), achieving 93% yield and 98% enantiomeric excess within 24 hours at 37°C [2].
Table 1: Biocatalytic Performance of Whole-Cell Systems for Rivastigmine Intermediate Synthesis
Biocatalyst | Reaction Medium | Time (h) | Yield (%) | ee (%) | Stereopreference |
---|---|---|---|---|---|
Lactobacillus reuteri | Phosphate-buffered saline | 24 | 93 | 98 | R |
Baker’s yeast | Water | 40 | 25 | 98 | S |
Baker’s yeast | ChCl/Gly eutectic mixture | 120 | 32 | 98 | S |
Co-factor regeneration represents a critical process consideration. Glucose dehydrogenase (GDH)-coupled systems enable efficient NADPH recycling, reducing co-factor requirements to catalytic quantities. Recent innovations utilize recombinant E. coli co-expressing KRED and GDH, achieving total turnover numbers (TTN) exceeding 10,000 for NADPH and space-time yields of 300 g/L/day. Deep eutectic solvents (DES) like choline chloride-glycerol mixtures enhance substrate solubility and modulate enzyme stereoselectivity, though microbial whole-cell biocatalysis in aqueous buffers remains predominant for industrial implementation [2] [7].
Transition metal catalysis enables direct access to enantiopure rivastigmine precursors without biotransformation constraints. Iridium-phosphoramidite complexes catalyze the asymmetric reductive amination of 3-acetylphenyl ethyl(methyl)carbamate with diphenylmethanamine. The optimized system employs PipPhos ligand (L1) with trifluoroacetic acid (TFA) and tetraisopropyl titanate (Ti(OiPr)₄) additives under 60 atm H₂ pressure, achieving 94% yield and 97% enantiomeric excess [8].
Table 2: Ligand Screening in Iridium-Catalyzed Asymmetric Reductive Amination
Ligand | Acid (equiv.) | Ti(OiPr)₄ (mol%) | Yield (%) | ee (%) |
---|---|---|---|---|
L1 (PipPhos) | TFA (1.0) | 30 | 94 | 97 |
L2 | TFA (1.0) | 30 | 60 | 90 |
L6 (H8-BINOL) | TFA (1.0) | 30 | 94 | 95 |
L7 (MonoPhos) | TFA (1.0) | 30 | 78 | 82 |
Mechanistic studies reveal Ti(OiPr)₄ facilitates imine formation from the ketone and amine precursors, while TFA protonation enhances iridium hydride reactivity. The catalyst loading can be reduced to 0.5 mol% without compromising yield or enantioselectivity, improving process economics. This four-step chemoenzymatic route from m-hydroxyacetophenone achieves an overall yield of 78% and 98% ee, demonstrating superior efficiency compared to resolution-based approaches [8] [3]. Copper-catalyzed hydroamination provides an alternative strategy, though substrate scope limitations necessitate specialized alkynyl precursors [8].
Rivastigmine hydrogen tartrate (RHT) exists in two polymorphic forms (I and II) and an amorphous form (III), each with distinct solid-state characteristics. Form I exhibits characteristic XRPD peaks at 5.2°, 14.8°, and 20.6° 2θ, while Form II displays a unique pattern with peaks at 9.6°, 11.4°, and 13.4° 2θ. Infrared spectroscopy further differentiates the polymorphs: Form I shows specific absorbances at 3530 cm⁻¹ and 1728 cm⁻¹, whereas Form II exhibits peaks at 3455 cm⁻¹ and 1717 cm⁻¹ [4] [9].
Thermodynamic studies reveal a monotropic relationship between the polymorphs. Form II converts exothermically to Form I (ΔH = -13.3 ± 0.25 J/g) at 105.5°C, followed by melting at 124.5°C. The transition is spontaneous (ΔG < 0) and governed by heterogeneous nucleation kinetics. Milling induces rapid polymorphic conversion, with complete transition occurring after 45 minutes of mechanical stress. These findings necessitate strict control during manufacturing: crystallization from ethanol/water mixtures selectively produces Form II, while acetone/water systems yield Form I. The amorphous Form III, generated via freeze-drying or quench cooling, exhibits physical instability and recrystallizes to Form I under ambient conditions [4] [9].
Carbamate formation represents the critical final step in rivastigmine synthesis. Traditional approaches employ carbamoyl chloride condensation with (S)-3-(1-(dimethylamino)ethyl)phenol under Schotten-Baumann conditions. Process intensification focuses on eliminating stoichiometric acid scavengers through phase-transfer catalysis. Quaternary ammonium salts like benzyltriethylammonium chloride (0.5 mol%) in dichloromethane-water biphasic systems achieve 95% conversion at 25°C, reducing byproduct formation compared to triethylamine-mediated reactions [5].
Advanced reactor technologies enhance mass transfer for nanoparticle-encapsulated rivastigmine. Quality-by-Design (QbD) principles optimize solid lipid nanoparticle (SLN) formulations via central composite design. Critical process parameters include lipid concentration (X₁ = 1.5–4.5% w/v) and surfactant concentration (X₂ = 0.5–2.5% w/v), with glyceryl monostearate and polysorbate 80 identified as optimal excipients. The resulting SLNs exhibit a particle size of 110.2 nm, entrapment efficiency of 82.56%, and sustained drug release over 72 hours [1] [10].
Polymer-assisted synthesis utilizes L-lactide-depsipeptide copolymers for controlled-release formulations. Single emulsion-solvent evaporation techniques produce nanoparticles with tunable sizes (142–250 nm) by modulating organic-to-aqueous phase ratios (1:5 to 1:10) and sonication time (0.5–4 minutes). Lyophilization stability studies identify trehalose (10% w/v) as the optimal cryoprotectant, preventing nanoparticle aggregation upon reconstitution. These innovations enable scalable production of rivastigmine delivery systems with improved brain targeting and reduced dosing frequency [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7